N-(4-Aminophenyl)-2-(pentyloxy)benzamide
Description
N-(4-Aminophenyl)-2-(pentyloxy)benzamide is a benzamide derivative featuring a 4-aminophenyl group at the amide nitrogen and a pentyloxy substituent at the 2-position of the benzoyl ring. This compound combines aromatic amine and alkoxy functionalities, which may influence its physicochemical properties, such as solubility, bioavailability, and receptor-binding affinity.
Properties
IUPAC Name |
N-(4-aminophenyl)-2-pentoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-3-6-13-22-17-8-5-4-7-16(17)18(21)20-15-11-9-14(19)10-12-15/h4-5,7-12H,2-3,6,13,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTFDEYKWSNBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials
- 2-(Pentyloxy)benzoic acid or its acid chloride derivative.
- 4-Aminophenylamine (para-aminophenylamine).
- Solvents such as ethanol, tetrahydrofuran (THF), or benzene.
- Bases such as triethylamine or sodium hydroxide for neutralization and activation.
Stepwise Synthetic Procedure
Synthesis of 2-(pentyloxy)benzoyl chloride:
- 2-(Pentyloxy)benzoic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.
- The reaction is typically performed under anhydrous conditions to prevent hydrolysis.
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- The acid chloride is reacted with 4-aminophenylamine.
- The amine is dissolved in an organic solvent (e.g., THF or ethanol) with a base such as triethylamine to neutralize the generated HCl.
- The acid chloride is added slowly to the amine solution under stirring and controlled temperature (often 0–5 °C initially to moderate the reaction rate).
- The mixture is then stirred at room temperature or refluxed for several hours to ensure complete reaction.
-
- After reaction completion, the mixture is quenched with water, acidified or basified as needed to precipitate the product.
- The crude product is purified by recrystallization from suitable solvents (ethanol/water mixtures are common) or by chromatographic techniques.
- The purified compound is dried and characterized.
Analytical Data and Characterization
- Infrared spectroscopy (IR): Characteristic amide bands appear around 1650–1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (NH stretch).
- Nuclear Magnetic Resonance (NMR): Proton NMR shows signals corresponding to aromatic protons, amide NH, and aliphatic pentyloxy chain.
- Mass spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- Melting point: Provides purity indication.
Data Table: Typical Reaction Conditions and Yields for Benzamide Ligand Synthesis
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acid chloride formation | 2-(Pentyloxy)benzoic acid + SOCl₂, reflux | 85–90 | Anhydrous conditions required |
| Amide coupling | Acid chloride + 4-aminophenylamine, triethylamine, THF, 0–5 °C to RT, 3–5 h | 70–85 | Slow addition of acid chloride |
| Purification | Recrystallization from ethanol/water | — | High purity product obtained |
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-2-(pentyloxy)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
Inhibition of DNA Methyltransferases
N-(4-Aminophenyl)-2-(pentyloxy)benzamide has been studied for its ability to inhibit DNA methyltransferases, which are crucial in regulating gene expression. Research indicates that this compound can effectively inhibit DNMT1, DNMT3A, and DNMT3B enzymes, making it a candidate for cancer therapies aimed at reactivating silenced genes .
Antitumor Activity
The compound exhibits promising antitumor properties. Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, the compound has shown effectiveness against various cancer cell lines, including colorectal carcinoma .
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with cellular receptors and enzymes involved in inflammation, presenting potential therapeutic benefits for inflammatory diseases .
Biological Interactions
Research into the biological interactions of this compound reveals its potential to bind with various biological macromolecules, influencing their activity. This characteristic is vital for drug design and development as it allows for the exploration of new therapeutic avenues .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer efficacy of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency and selectivity towards cancer cells .
Case Study 2: Mechanistic Studies
Further mechanistic studies have shown that this compound can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death. These findings support its potential as a lead compound in developing new anticancer drugs .
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(pentyloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Structural Comparison with Similar Benzamide Derivatives
Benzamides are a versatile class of compounds with diverse biological activities. Below is a comparative analysis of N-(4-Aminophenyl)-2-(pentyloxy)benzamide and its structural analogs:
Table 1: Structural Features of Selected Benzamides
Key Observations :
- Substituent Position : The pentyloxy group in the target compound is at the 2-position of the benzamide ring, unlike compound , where pentyloxy is on a phenyl-propan-2-yl side chain.
- Amino vs.
- Alkoxy Chain Length : The pentyloxy chain (5 carbons) may confer higher lipophilicity compared to shorter alkoxy groups (e.g., methoxy or ethoxy), influencing membrane permeability and metabolic stability.
Insights :
- Steric Effects : Bulky substituents (e.g., pentyloxy) may reduce reaction efficiency due to steric hindrance during coupling.
- Amino Group Stability: The 4-aminophenyl group in the target compound requires protection during synthesis to prevent oxidation, as seen in related amino-containing benzamides .
Table 3: Reported Activities of Benzamide Analogs
Comparative Analysis :
- Antioxidant Potential: Amino and hydroxyl groups (as in ) enhance radical scavenging. The target compound’s 4-aminophenyl group may confer similar antioxidant properties.
- Receptor Targeting : Alkoxy chains (e.g., pentyloxy) could modulate sigma receptor affinity, as seen in iodinated benzamides .
- Mutagenicity: Anomeric amide derivatives (e.g., compound 3 in ) show mutagenicity, but amino-substituted benzamides may have safer profiles.
Biological Activity
N-(4-Aminophenyl)-2-(pentyloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and anti-inflammatory responses. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound features a pentyloxy group attached to a benzamide structure, which is known to influence its interaction with biological targets. The presence of the amino group is crucial for its biological activity, as it may participate in hydrogen bonding with target proteins.
1. Inhibition of DNA Methyltransferases
Research indicates that derivatives of benzamide compounds, including this compound, exhibit inhibitory effects on DNA methyltransferases (DNMTs). In particular, studies have shown that certain derivatives can inhibit DNMT1, DNMT3A, and DNMT3B, leading to the re-expression of silenced genes in cancer cells. For instance, a related compound demonstrated an EC50 value of 0.9 µM against DNMT3A, highlighting the potential for these compounds in epigenetic therapy for leukemia and other cancers .
2. Antitumor Activity
In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The compound has shown significant antiproliferative effects, with IC50 values in the micromolar range against leukemia cell lines. This suggests that it may serve as a lead compound for developing new antitumor agents .
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In studies involving animal models, it was found to inhibit the binding of receptor for advanced glycation end products (RAGE) to amyloid-beta (Aβ), which is implicated in neuroinflammation and Alzheimer's disease. This mechanism suggests that this compound could be beneficial in treating neurodegenerative disorders characterized by inflammation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Key findings from SAR studies include:
- Substituent Effects : The nature and position of substituents on the benzene ring significantly affect the compound's potency against DNMTs and cancer cells.
- Amide Orientation : Variations in the orientation of the amide bond have minimal impact on biological efficacy, suggesting that other structural features are more critical for activity .
Research Findings Summary
Case Studies
- Leukemia Treatment : A study explored the efficacy of this compound derivatives in leukemia cell lines, demonstrating their ability to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA methylation changes.
- Neuroinflammation Model : In an animal model simulating Alzheimer's disease, administration of the compound resulted in reduced inflammatory markers and improved cognitive function, indicating its therapeutic potential beyond oncology.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(4-Aminophenyl)-2-(pentyloxy)benzamide?
- Methodological Answer : The synthesis typically involves coupling a substituted benzoyl chloride with an aminophenyl derivative. For example, O-benzyl hydroxylamine hydrochloride can react with acyl chlorides under basic conditions (e.g., sodium carbonate) in dichloromethane or acetonitrile to form the amide bond . Optimization includes controlling stoichiometry (e.g., 1.5 equiv of anhydride reagents) and reflux conditions (e.g., glacial acetic acid at 100°C for 12–24 hours) to improve yields . Solvent selection (polar aprotic vs. ethers) and purification via column chromatography are critical for isolating the product.
Q. How should researchers safely handle this compound during synthesis?
- Methodological Answer : Conduct a hazard analysis per guidelines in Prudent Practices in the Laboratory (National Academies Press, 2011). Key risks include mutagenicity (Ames testing recommended for analogs) , decomposition upon heating (DSC monitoring advised) , and exposure to volatile solvents (dichloromethane, pentanes). Use fume hoods, PPE (gloves, goggles), and avoid skin contact. Store intermediates at –20°C under inert gas to prevent degradation .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm aromatic protons (δ 6.8–7.8 ppm) and pentyloxy chain (δ 1.2–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment and molecular ion ([M+H]⁺) identification .
- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .
Advanced Research Questions
Q. How can computational modeling guide reaction optimization for synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and regioselectivity in amide bond formation . QSPR models correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with reaction yields. Molecular dynamics simulations assess solvent effects (e.g., acetonitrile vs. THF) on intermediate stability .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Analysis : Use standardized cell lines (e.g., EMT-6 tumors) and in vivo models (Balb/c mice) to compare IC₅₀ values across studies .
- Metabolic Stability Assays : Microsomal incubation (human/rat liver microsomes) to assess if discrepancies arise from differential metabolism .
- Target Validation : siRNA knockdown of suspected targets (e.g., HDAC isoforms) to confirm mechanism .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Continuous Flow Reactors : Mitigate exothermic risks during acyl chloride coupling by optimizing residence time and temperature .
- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig amination to reduce side products .
- Purification : Switch from column chromatography to recrystallization (ethanol/water) for cost-effective bulk isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
